molecular formula C11H15NO4 B4898426 3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one

3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one

Cat. No.: B4898426
M. Wt: 225.24 g/mol
InChI Key: KTHZKWBAAXZSHF-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one is a complex organic compound with a unique structure that includes a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of a precursor compound, followed by cyclization to form the benzofuran ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce an amine derivative .

Scientific Research Applications

3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure also contributes to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,6-Trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one is unique due to its specific combination of a benzofuran ring with nitro and methyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,6,6-trimethyl-2-nitro-2,3,5,7-tetrahydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6-9-7(13)4-11(2,3)5-8(9)16-10(6)12(14)15/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZKWBAAXZSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C(=O)CC(C2)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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